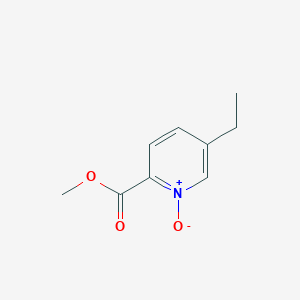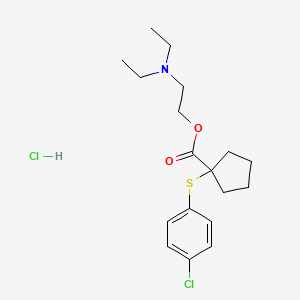
1,5-Dioxacycloheptadecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dioxacycloheptadecane-2,4-dione, also known as ethylene brassylate, is an organic compound with the molecular formula C15H26O4. It is a cyclic ester, specifically a macrocyclic lactone, and is known for its pleasant musk-like odor. This compound is widely used in the fragrance industry due to its stability and long-lasting scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dioxacycloheptadecane-2,4-dione can be synthesized through the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction typically involves heating the dicarboxylic acid with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification and cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors to facilitate the cyclization process. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dioxacycloheptadecane-2,4-dione undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Reduction of the lactone ring can produce the corresponding diol.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Hydrolysis: Produces the corresponding dicarboxylic acid and ethylene glycol.
Reduction: Yields the corresponding diol.
Substitution: Forms various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dioxacycloheptadecane-2,4-dione has several applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.
Wirkmechanismus
The mechanism of action of 1,5-Dioxacycloheptadecane-2,4-dione involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its musk-like odor. The compound’s structure allows it to fit into specific receptor sites, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its stability and low volatility contribute to its long-lasting fragrance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Another macrocyclic lactone with similar structural features and applications in the fragrance industry.
Globalide: A macrocyclic lactone used in perfumery with a similar musk-like odor.
Habanolide: Another musk-like macrocyclic lactone used in fragrances.
Uniqueness
1,5-Dioxacycloheptadecane-2,4-dione is unique due to its specific ring size and the presence of two ester groups, which contribute to its distinct odor profile and stability. Its ability to form stable complexes with other molecules also makes it valuable in various applications, including drug delivery and fragrance formulation.
Eigenschaften
CAS-Nummer |
106017-74-7 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
1,5-dioxacycloheptadecane-2,4-dione |
InChI |
InChI=1S/C15H26O4/c16-14-13-15(17)19-12-10-8-6-4-2-1-3-5-7-9-11-18-14/h1-13H2 |
InChI-Schlüssel |
ODRARZPEYGFDCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCOC(=O)CC(=O)OCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


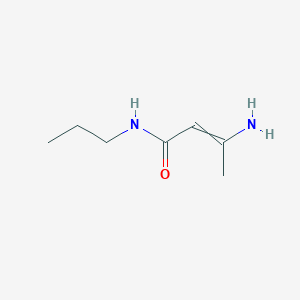
![5-[[(5,6,7,8-Tetrahydro-2-naphthalenyl)oxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14325930.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)
![(NZ)-N-[(5E)-5-hydroxyimino-2,2,4,4-tetramethylcyclopentylidene]hydroxylamine](/img/structure/B14325951.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
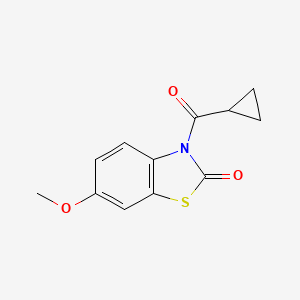
![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)

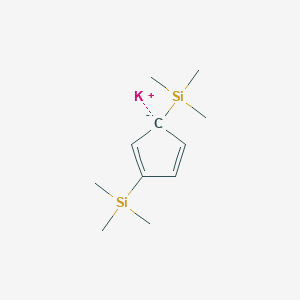
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)
